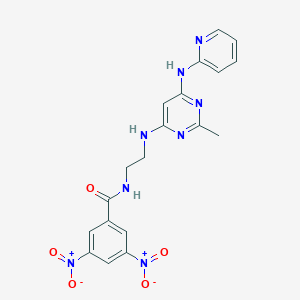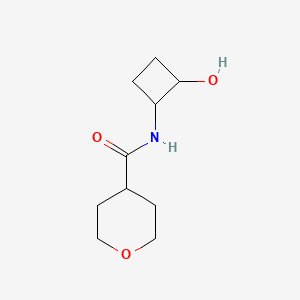
3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring structure containing two nitrogen atoms. Imidazoles are also common in many drugs and have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the bromophenyl and imidazolidine-2,4-dione groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex 3-dimensional arrangement of atoms. The presence of the bromophenyl group suggests potential for interesting electronic and steric effects .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperidine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly quite non-polar.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research focuses on synthesizing and characterizing new compounds with the core structure of imidazolidine-2,4-dione, aiming to explore their biological activities. For example, the synthesis of new thiazolidin-4-ones and thiazolin-4-ones anticipated biological activity involves condensation reactions to yield derivatives with potential therapeutic applications (Kandeel, 2006). Structural exploration and spectral analysis, such as in the case of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, provide insights into the chemical properties and stability of these compounds, furthering our understanding of their potential uses (Prasad et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of imidazolidine-2,4-dione derivatives. The synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, for instance, demonstrate good activity against gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Anticancer and Antiproliferative Activities
Compounds featuring the imidazolidine-2,4-dione scaffold have been evaluated for their anticancer and antiproliferative effects. A study on the pharmacophoric features for a potent inhibitor of the cancer efflux pump ABCB1 based on X-ray analysis shows significant cytotoxic and antiproliferative properties, underscoring the potential of these compounds in cancer therapy (Żesławska et al., 2019).
Antioxidant Evaluation
Research into the antioxidant properties of new pyrazolopyridine derivatives, including those with imidazolidine-2,4-dione moieties, suggests some compounds exhibit promising activities, indicating potential applications in conditions caused by oxidative stress (Gouda, 2012).
Antinociceptive Effects
The antinociceptive effect of certain imidazolidine-2,4-dione derivatives in mice has been studied, revealing that these compounds produce analgesia, suggesting potential therapeutic applications in pain management (Queiroz et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that similar compounds may interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile .
Result of Action
Similar compounds have been known to exert various biological and pharmacological activities .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-12-3-1-11(2-4-12)9-14(21)19-7-5-13(6-8-19)20-15(22)10-18-16(20)23/h1-4,13H,5-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHVFJPXKDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689630.png)
![3-(2-phenylethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689631.png)
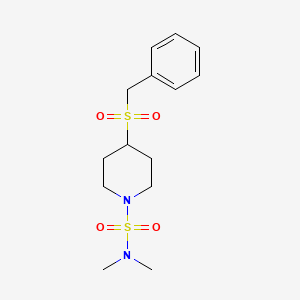
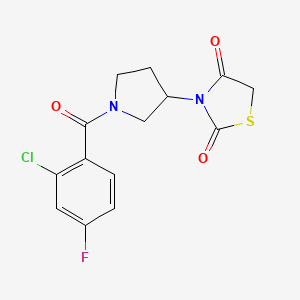
![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)
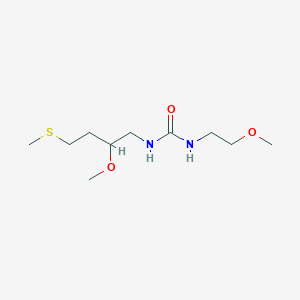
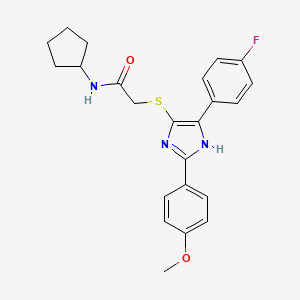
![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)
![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2689644.png)
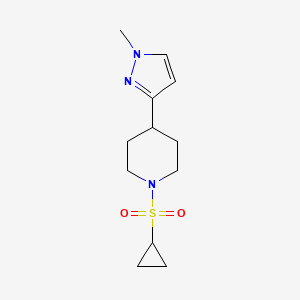
![5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2689647.png)

